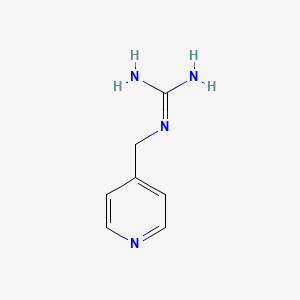

1-(吡啶-4-基甲基)胍

描述

1-(Pyridin-4-ylmethyl)guanidine, also known as PMG, is an organic compound that has been used in scientific research for its unique properties. PMG is a nitrogen-containing heterocyclic compound that can be synthesized in the laboratory from a variety of starting materials. It has a wide range of applications in research, including in the fields of biochemistry, pharmacology, and physiology. PMG has been studied for its potential uses in the treatment of various diseases, and its biochemical and physiological effects have been investigated in laboratory experiments.

科学研究应用

生物活性与药物化学

1-(吡啶-4-基甲基)胍: 因其胍基而表现出多种生物活性,胍基以其在生理pH下形成氢键的能力和平面性而闻名 。这使其成为药物化学中宝贵的支架,可以用来设计与各种生物靶标相互作用的化合物。 例如,胍衍生物已被探索作为DNA小沟结合剂、激酶抑制剂以及α2-去甲肾上腺素等受体的拮抗剂 .

有机催化

在合成有机化学领域,胍衍生物因其作为超碱的作用而得到认可。 它们在有机催化中用于促进各种化学反应,包括环闭合和交叉偶联反应,这是由于其高碱性和稳定过渡态的能力 .

环境科学

包括1-(吡啶-4-基甲基)胍在内的胍类化合物正在研究其对环境的潜在影响。 它们被认为是持久性和流动性有机化合物(PMOCs),其在水中高度溶解且难以从水生环境中去除,因此对水资源质量构成威胁 .

材料科学

在材料科学中,胍衍生物用于修饰聚合物的性质。 例如,它们可以被掺入聚合物中以创建具有抗菌性能的材料,或在烃氧化细菌的作用下增强材料的断裂韧性 .

分析方法

1-(吡啶-4-基甲基)胍: 在分析化学中用作试剂。它可以是用于定量测定水中胍衍生物(代表PMOCs)的方法的一部分。 这些分析方法对于维护高水质和确定污染物的监管限值至关重要 .

杂环化合物的合成

胍基在各种杂环化合物的合成中起着至关重要的作用。 它参与了与胺和活化的胍前体反应,生成环状胍,这些胍存在于许多天然产物和具有药用价值的化合物中 .

作用机制

Target of Action

Guanidine, a related compound, is known to interact with several targets such as aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .

Mode of Action

It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine and its derivatives play a crucial role in the metabolism of living organisms and are involved in various biochemical pathways .

Result of Action

Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .

安全和危害

生化分析

Biochemical Properties

1-(Pyridin-4-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidinium functional group, which is known for its ability to recognize and bind anions through ion pairing and hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidinium group in 1-(Pyridin-4-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating recognition and catalysis in biochemical reactions .

Cellular Effects

1-(Pyridin-4-ylmethyl)guanidine has notable effects on various types of cells and cellular processes. It facilitates cellular translocation and delivery of bioactive cargos through biological barriers . This compound can influence cell function by interacting with cell surface counterparts through charge pairing and hydrogen bonding . Additionally, guanidine derivatives, including 1-(Pyridin-4-ylmethyl)guanidine, can affect mitochondrial function by inhibiting calcium transport and coupled respiration . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-(Pyridin-4-ylmethyl)guanidine involves its ability to bind with biomolecules and influence their activity. The guanidinium group in this compound allows it to form hydrogen bonds and ion pairs with target molecules, facilitating enzyme inhibition or activation . For example, it can inhibit mitochondrial calcium transport, affecting cellular energy transduction and metabolic processes . The pyridine moiety in 1-(Pyridin-4-ylmethyl)guanidine also contributes to its binding interactions, enhancing its stability and hydrogen bond-forming ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-4-ylmethyl)guanidine can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that guanidine derivatives can exhibit sustained inhibition of mitochondrial function, leading to long-term changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(Pyridin-4-ylmethyl)guanidine vary with different dosages in animal models. At lower doses, this compound can enhance cellular uptake and bioactivity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-(Pyridin-4-ylmethyl)guanidine is involved in various metabolic pathways, particularly those related to purine and pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in nucleotide biosynthesis and degradation, influencing metabolic flux and metabolite levels . Its interactions with key enzymes in these pathways can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 1-(Pyridin-4-ylmethyl)guanidine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . This compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . Its distribution within tissues can also be influenced by its binding affinity to various cellular components.

Subcellular Localization

1-(Pyridin-4-ylmethyl)guanidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, allows it to directly influence mitochondrial function and energy transduction processes .

属性

IUPAC Name |

2-(pyridin-4-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIODJTYTUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555084 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45957-41-3 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

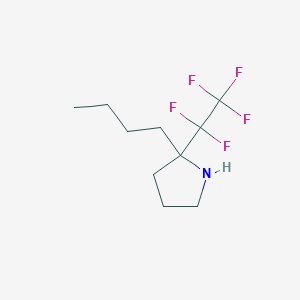

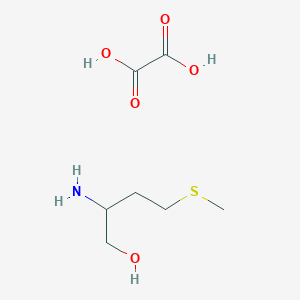

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)